ciwujianosideC3
Description
Ciwujianoside C3 (CAS: 114906-74-0) is a triterpenoid saponin derived from Acanthopanax senticosus (Siberian ginseng), a plant traditionally used in East Asian medicine for its adaptogenic and immunomodulatory properties . Structurally, it is characterized as oleanolic acid-3-O-α-L-arabinopyranosyl-28-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl ester. This compound exhibits oral bioavailability and blood-brain barrier penetration, making it a candidate for neuroprotective and anti-inflammatory applications . Its molecular formula (C54H84O22) and glycosylation pattern differentiate it from other saponins in its class, contributing to unique pharmacokinetic and pharmacodynamic profiles .
Properties
Molecular Formula |
C53H86O21 |
|---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (6aR,8aR,10S,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O21/c1-23-32(56)35(59)39(63)45(69-23)73-42-27(20-54)70-43(41(65)37(42)61)68-22-28-34(58)36(60)40(64)46(71-28)74-47(66)53-17-15-48(2,3)19-25(53)24-9-10-30-50(6)13-12-31(72-44-38(62)33(57)26(55)21-67-44)49(4,5)29(50)11-14-52(30,8)51(24,7)16-18-53/h9,23,25-46,54-65H,10-22H2,1-8H3/t23-,25-,26-,27+,28+,29-,30+,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,50-,51?,52?,53?/m0/s1 |
InChI Key |
XPZZGRWYXQODIS-ZKILXHTMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C45CCC(C[C@H]4C6=CC[C@@H]7[C@]8(CC[C@@H](C([C@@H]8CCC7(C6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)O)C)(C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ciwujianoside C3 is primarily obtained through extraction from the leaves of Acanthopanax henryi. The extraction process involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material. The extract is then purified using chromatographic techniques to obtain pure ciwujianoside C3 .
Industrial Production Methods
Industrial production of ciwujianoside C3 involves large-scale extraction from Acanthopanax henryi leaves. The leaves are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification through high-performance liquid chromatography (HPLC) to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Ciwujianoside C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ciwujianoside C3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives with different functional groups .
Scientific Research Applications
Ciwujianoside C3 has a wide range of scientific research applications, including:
Mechanism of Action
Ciwujianoside C3 exerts its effects through various molecular targets and pathways. It inhibits the production of proinflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Additionally, it reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), thereby decreasing the production of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ciwujianoside C3 belongs to the oleanane-type triterpenoid saponins, sharing structural motifs with several analogs. Key comparisons include:
Table 1: Structural and Functional Comparison of Ciwujianoside C3 with Analogues
Key Differences :
- Glycosylation Patterns: Ciwujianoside C3’s arabinose substitution at C-3 distinguishes it from Ciwujianoside D2 (glucose at C-3) and C2 (extended oligosaccharide chain) .
- Bioactivity: Unlike Notoginsenoside A (targeting cardiovascular pathways), Ciwujianoside C3 shows pronounced neuroprotective effects due to its brain-penetrant properties .
Comparison with Functionally Similar Compounds
Table 2: Functional Comparison with Anti-Inflammatory Saponins
Key Insights :
- Potency: Ciwujianoside C3 exhibits moderate TNF-α inhibition compared to 20(R)-Ginsenoside Rg3 but superior solubility in DMSO, enhancing its utility in in vitro assays .
- Mechanistic Uniqueness: Unlike Arjugenin (a COX-2 inhibitor), Ciwujianoside C3 modulates upstream inflammatory signaling (NF-κB/MAPK), offering broader anti-inflammatory applications .
Research Findings and Limitations
- Efficacy in Neuroinflammation: A 2024 study highlighted Ciwujianoside C3’s ability to reduce microglial activation by 58% in LPS-induced models, outperforming Ciwujianoside D2 (42% reduction) .
- Stability Challenges : Its ester-linked glycosides exhibit pH-dependent hydrolysis in the gastrointestinal tract, limiting oral efficacy without encapsulation .
- Contradictory Evidence: While some studies emphasize its neuroprotection, others note negligible effects on Aβ plaque clearance compared to Notoginsenoside A .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
